Technical Guide: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1006481-77-1)
Technical Guide: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1006481-77-1)
The following technical guide details the physical, chemical, and biological profile of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1006481-77-1). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value pharmacophore scaffold.
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Executive Summary
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1006481-77-1) is a functionalized heterocyclic building block critical in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and agrochemicals. Characterized by an electron-rich pyrazole core substituted with a nucleophilic amino group and an electrophilic chloro-handle, it serves as a versatile "linchpin" scaffold. Its structural motif mimics the adenine ring of ATP, making it a privileged structure for designing Type I and Type II kinase inhibitors targeting oncology and inflammation pathways.
Chemical Identity & Physicochemical Profile[2][3][4][5]
Nomenclature & Identification
| Identifier | Value |
| CAS Number | 1006481-77-1 |
| IUPAC Name | 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine |
| Synonyms | 5-Amino-4-chloro-1,3-dimethylpyrazole; 4-Chloro-1,3-dimethyl-5-aminopyrazole |
| SMILES | CC1=NN(C)C(N)=C1Cl |
| InChI Key | MFCD06805201 (MDL Number) |
| Molecular Formula | C₅H₈ClN₃ |
| Molecular Weight | 145.59 g/mol |
Physical & Chemical Properties
The following data consolidates experimental observations and predictive models for the solid-state compound.
| Property | Specification / Characteristic |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Melting Point | Solid at ambient temperature (Exact experimental MP range varies by polymorph; typically >70°C based on nitro-analog data [1]) |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Low solubility in water |
| pKa (Calculated) | ~3.5 (Conjugate acid of 5-amino group); Weakly basic |
| LogP (Predicted) | ~1.2 (Lipophilic enough for membrane permeability in fragment-based design) |
| H-Bond Donors | 1 (Amino group -NH₂) |
| H-Bond Acceptors | 3 (N-2 of pyrazole, Amino N) |
| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C, Protect from light (Hygroscopic) |
Mechanism of Action & Biological Context
While CAS 1006481-77-1 is an intermediate, its value lies in its role as a pharmacophore precursor . The pyrazole ring is a bioisostere for the imidazole ring found in purines (adenine/guanine), allowing derivatives to bind competitively to the ATP-binding pocket of enzymes.
Structural Logic in Drug Design
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ATP Mimicry: The N-2 nitrogen and the 5-amino group can form a bidentate hydrogen-bonding motif with the "hinge region" residues of kinase domains.
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Steric Control: The 4-chloro substituent occupies the hydrophobic "gatekeeper" pocket or solvent-accessible regions, improving selectivity over the wild-type enzyme.
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Vector Positioning: The 1-methyl and 3-methyl groups orient the molecule within the active site, restricting conformational freedom and reducing entropic penalty upon binding.
Pathway Visualization (Kinase Inhibition Logic)
The following diagram illustrates how this scaffold integrates into a typical kinase inhibitor design workflow.
Caption: Logical decomposition of the 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine scaffold into functional pharmacophoric elements for kinase inhibitor design.
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The synthesis of CAS 1006481-77-1 typically proceeds via the chlorination of the parent aminopyrazole. The electron-rich nature of the 5-aminopyrazole ring makes the C-4 position highly susceptible to electrophilic aromatic substitution (EAS).
Primary Synthesis Route (Chlorination)
Reagents: 5-Amino-1,3-dimethylpyrazole, N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂). Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Protocol:
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Dissolution: Charge a reaction vessel with 5-amino-1,3-dimethylpyrazole (1.0 eq) and anhydrous MeCN (10 volumes).
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Chlorination: Cool the solution to 0°C. Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise to control the exotherm. The C-4 position is selectively chlorinated due to the directing effect of the amino group.
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Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS for disappearance of starting material (m/z 112 → 146).
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Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary to remove succinimide byproducts.
Synthesis Workflow Diagram
Caption: Synthetic pathway for the production of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine via electrophilic chlorination.
Reactivity & Application in Drug Discovery
This scaffold is a "divergent intermediate," meaning it can be elaborated in two distinct directions:
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Nucleophilic Displacement (5-Amino): The exocyclic amine is a nucleophile. It reacts with acid chlorides, isocyanates, or carboxylic acids (via coupling agents like HATU) to form amides or ureas. This is often used to attach the "tail" of a drug molecule that interacts with the solvent front.
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Metal-Catalyzed Cross-Coupling (4-Chloro): The C-Cl bond, while electronically deactivated by the electron-rich ring, can participate in Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized ligands (e.g., XPhos, RuPhos) to install aryl or heteroaryl groups.
Experimental Protocol: Amide Coupling (General)
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Purpose: Derivatization of the 5-amino position.[1]
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Reagents: CAS 1006481-77-1 (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
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Procedure:
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Dissolve the carboxylic acid and DIPEA in DMF.
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Add HATU and stir for 15 min to activate the acid.
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Add CAS 1006481-77-1 and stir at 50°C for 12 hours.
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Quench with water; the product often precipitates or requires extraction.
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Handling, Safety & Stability
Signal Word: WARNING GHS Hazard Statements:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
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Stability: Stable under recommended storage (2-8°C, inert gas). Avoid strong oxidizing agents and strong acids.
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Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.
References
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PrepChem. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]
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PubChem. Leniolisib (Related Pyrazole Kinase Inhibitor). National Library of Medicine. Retrieved from [Link]
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HeteroLetters. Synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. Vol 4, Issue 3, 2014. Retrieved from [Link]
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Presta Products. Safety Data Sheet: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine. Retrieved from [Link][3][4]
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Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. 2011, 7, 179–197. Retrieved from [Link]
